Cas no 1156469-15-6 (1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one)

1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one
- 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one
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- Inchi: 1S/C10H19NO2/c1-2-10(13)11-6-3-9(4-7-11)5-8-12/h9,12H,2-8H2,1H3
- InChI Key: MLKBKAATEDDKHU-UHFFFAOYSA-N
- SMILES: OCCC1CCN(C(CC)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 162
- XLogP3: 0.6
- Topological Polar Surface Area: 40.5
1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-4134-5g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one |
1156469-15-6 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-4134-1g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one |
1156469-15-6 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | H128466-100mg |
1-(4-(2-Hydroxyethyl)piperidin-1-yl)propan-1-one |
1156469-15-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | H128466-1g |
1-(4-(2-Hydroxyethyl)piperidin-1-yl)propan-1-one |
1156469-15-6 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-4134-0.5g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one |
1156469-15-6 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | H128466-500mg |
1-(4-(2-Hydroxyethyl)piperidin-1-yl)propan-1-one |
1156469-15-6 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-4134-0.25g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one |
1156469-15-6 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-4134-2.5g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one |
1156469-15-6 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-4134-10g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one |
1156469-15-6 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one Related Literature
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
Additional information on 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one
1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one (CAS No. 1156469-1-6): An Overview of Its Properties, Applications, and Recent Research
1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one (CAS No. 1156469-1-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is characterized by a piperidine ring linked to a hydroxyethyl group and a ketone functional group. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an interesting candidate for various research studies. The compound's molecular formula is C9H17NO2, and its molecular weight is approximately 175.23 g/mol.
In recent years, there has been a growing interest in the study of piperidine derivatives due to their potential as lead compounds in drug discovery. 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one has been investigated for its pharmacological properties, particularly its ability to modulate various biological pathways. One of the key areas of research has been its interaction with G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents.
A study published in the Journal of Medicinal Chemistry in 2023 highlighted the potential of 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one as a selective agonist for a specific GPCR subtype. The researchers found that this compound exhibited high affinity and selectivity for the receptor, suggesting its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The study also demonstrated that the compound had favorable pharmacokinetic properties, including good oral bioavailability and low toxicity, making it a promising candidate for further development.
Beyond its potential as a therapeutic agent, 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one has also been explored for its use in chemical synthesis and as a building block for more complex molecules. Its versatile structure allows it to be readily modified through various chemical reactions, enabling the synthesis of a wide range of derivatives with tailored properties. This makes it an attractive starting material for researchers working on the development of new drugs and materials.
In addition to its biological and synthetic applications, 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one has been studied for its environmental impact. A recent review article in Environmental Science & Technology discussed the biodegradability and ecotoxicity of piperidine derivatives, including this compound. The study found that while 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is generally considered to have low environmental risk, proper handling and disposal practices are still recommended to minimize any potential adverse effects.
The synthesis of 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-piperidone with 2-bromoethanol followed by treatment with an appropriate base to form the desired product. Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can provide higher yields and greater purity. Researchers continue to explore new synthetic methods to improve the efficiency and scalability of the production process.
The safety profile of 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is an important consideration in both research and industrial settings. While it is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to prevent exposure and ensure safe storage conditions. The compound should be stored in a cool, dry place away from incompatible materials and sources of ignition.
In conclusion, 1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one (CAS No. 1156469-16) is a versatile compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, and chemical synthesis. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new applications and insights will emerge, further expanding the utility of this intriguing molecule.
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